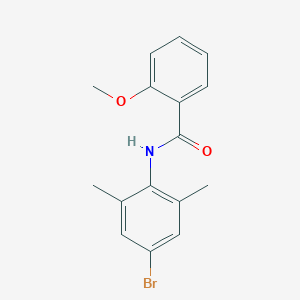![molecular formula C20H13BrN2O2S B245113 N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide](/img/structure/B245113.png)
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Additionally, the paper will list future directions for further research.
Wirkmechanismus
The mechanism of action of N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide involves the inhibition of various cellular processes, including DNA replication, cell division, and protein synthesis. This compound has been found to target specific enzymes and proteins involved in these processes, leading to the disruption of normal cellular function and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In insects, it has been found to disrupt the nervous system, leading to paralysis and death. In environmental applications, this compound has been found to degrade persistent organic pollutants, leading to the detoxification of contaminated environments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide in lab experiments is its potent activity against cancer cells and insects. This makes it a valuable tool for studying these organisms and developing new therapies. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for further research related to N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science. Finally, research is needed to assess the potential risks and benefits of using this compound in different applications.
Synthesemethoden
The synthesis of N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride and 3-amino-2-hydroxybenzoic acid with 2-aminobenzothiazole in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this chemical compound has been found to have anti-cancer properties and has been used in the development of new cancer therapies. In agriculture, it has been used as a pesticide due to its potent insecticidal activity. In environmental science, it has been studied for its ability to degrade persistent organic pollutants.
Eigenschaften
Molekularformel |
C20H13BrN2O2S |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,23H,(H,22,25)/b20-15+ |
InChI-Schlüssel |
JREMCQOHMHFXNN-HMMYKYKNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)/S2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)S2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)

![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)

![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)